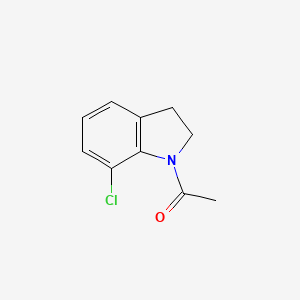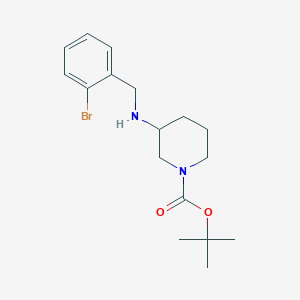
1-Boc-3-(2-bromo-benzylamino)-piperidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Boc-3-(2-bromo-benzylamino)-piperidine is a synthetic organic compound that belongs to the class of piperidine derivatives. These compounds are often used in medicinal chemistry and organic synthesis due to their versatile chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-Boc-3-(2-bromo-benzylamino)-piperidine typically involves the following steps:
Protection of Piperidine: The piperidine ring is protected using a tert-butoxycarbonyl (Boc) group to form Boc-piperidine.
Bromination: The benzyl group is brominated using a brominating agent such as N-bromosuccinimide (NBS) to introduce the bromo substituent.
Coupling Reaction: The brominated benzyl group is then coupled with the Boc-protected piperidine using a suitable base and solvent.
Industrial Production Methods
Industrial production methods for such compounds often involve large-scale synthesis using automated reactors and optimized reaction conditions to ensure high yield and purity.
化学反応の分析
Types of Reactions
1-Boc-3-(2-bromo-benzylamino)-piperidine can undergo various chemical reactions, including:
Substitution Reactions: The bromo group can be substituted with other nucleophiles.
Deprotection Reactions: The Boc group can be removed under acidic conditions to yield the free amine.
Common Reagents and Conditions
Nucleophiles: Such as amines or thiols for substitution reactions.
Acids: Such as trifluoroacetic acid (TFA) for deprotection reactions.
Major Products
Substituted Derivatives: Depending on the nucleophile used in substitution reactions.
Free Amine: After deprotection of the Boc group.
科学的研究の応用
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity.
Medicine: Investigated for its potential therapeutic properties.
Industry: Used in the development of new materials and chemicals.
作用機序
The mechanism of action of 1-Boc-3-(2-bromo-benzylamino)-piperidine would depend on its specific application. Generally, it may interact with molecular targets such as enzymes or receptors, influencing biological pathways.
類似化合物との比較
Similar Compounds
1-Boc-3-(2-chloro-benzylamino)-piperidine: Similar structure with a chloro substituent instead of bromo.
1-Boc-3-(2-fluoro-benzylamino)-piperidine: Similar structure with a fluoro substituent.
Uniqueness
1-Boc-3-(2-bromo-benzylamino)-piperidine is unique due to the presence of the bromo substituent, which can influence its reactivity and biological activity compared to other halogenated derivatives.
特性
CAS番号 |
887584-29-4 |
|---|---|
分子式 |
C17H25BrN2O2 |
分子量 |
369.3 g/mol |
IUPAC名 |
tert-butyl 3-[(2-bromophenyl)methylamino]piperidine-1-carboxylate |
InChI |
InChI=1S/C17H25BrN2O2/c1-17(2,3)22-16(21)20-10-6-8-14(12-20)19-11-13-7-4-5-9-15(13)18/h4-5,7,9,14,19H,6,8,10-12H2,1-3H3 |
InChIキー |
BQHSQMQLYLXFGR-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)OC(=O)N1CCCC(C1)NCC2=CC=CC=C2Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


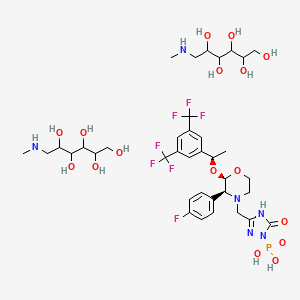
![2-[2-Fluoro-4-(trifluoromethyl)phenyl]ethanamine](/img/structure/B12435969.png)
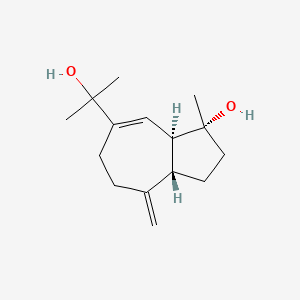
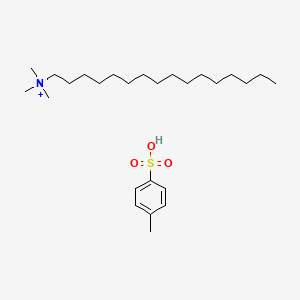
![4-methyl-3-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoic acid](/img/structure/B12435993.png)
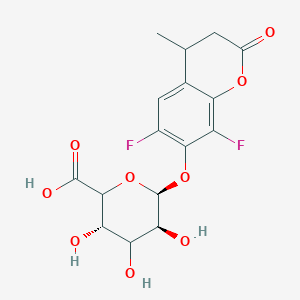
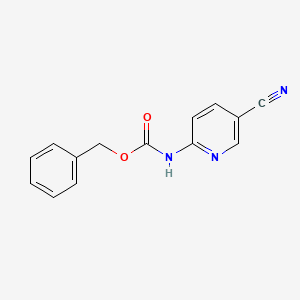
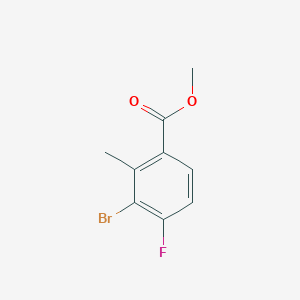
![3-{[3,5-bis(trifluoromethyl)phenyl]amino}-4-{[(R)-{5-ethyl-1-azabicyclo[2.2.2]octan-2-yl}(6-methoxyquinolin-4-yl)methyl]amino}cyclobut-3-ene-1,2-dione](/img/structure/B12436022.png)
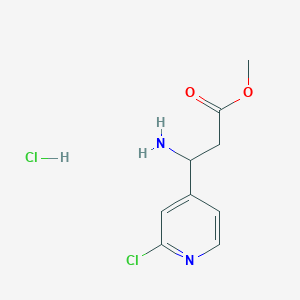
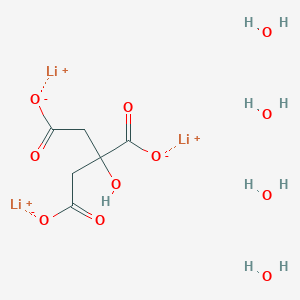

![(2-{[(2E)-3-(4-hydroxy-3,5-dimethoxyphenyl)prop-2-enoyl]oxy}ethyl)trimethylaminyl](/img/structure/B12436035.png)
